1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridazine ring, carbamoyl groups, and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylphenyl isocyanate and 4-methylphenyl hydrazine. The reaction conditions usually require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reaction time ensures high yield and purity of the final product. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or methylphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenacyl carbamate: A compound with similar structural features but different functional groups.
Dimethylcarbamoyl chloride: Another carbamoyl-containing compound with distinct reactivity and applications.
Uniqueness
1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its combination of a pyridazine ring with carbamoyl and methylphenyl groups, providing a distinct set of chemical and biological properties that differentiate it from other similar compounds.
This detailed article provides a comprehensive overview of 1-{[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylanilino)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-5-8-17(9-6-14)23-22(29)18-10-11-21(28)26(25-18)13-20(27)24-19-12-15(2)4-7-16(19)3/h4-12H,13H2,1-3H3,(H,23,29)(H,24,27) |
InChI Key |
MSYPTSCBIRFMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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